
Fmoc-Cit-OPfp
Übersicht
Beschreibung
Fmoc-Cit-OPfp is a chemical compound with the molecular formula C27H22F5N3O5 . It is also known by other names such as Fmoc-Orn (carbamoyl)-OPfp and Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-ureidopentanoate .
Molecular Structure Analysis
The molecular structure of Fmoc-Cit-OPfp consists of 27 carbon atoms, 22 hydrogen atoms, 5 fluorine atoms, 3 nitrogen atoms, and 5 oxygen atoms . The compound has a molecular weight of 563.5 g/mol . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
Fmoc-Cit-OPfp has a molecular weight of 563.5 g/mol . It has a complexity of 865 and a topological polar surface area of 120 Ų . The compound has 3 hydrogen bond donors and 10 hydrogen bond acceptors . It also has 11 rotatable bonds .
Wissenschaftliche Forschungsanwendungen
Synthesis of O-Glycopeptides : Fmoc-AA-OPfp, an analog of Fmoc-Cit-OPfp, has been used in the stereoselective synthesis of O-glycopeptides. This process involves a glycosylation reaction that is rapid, stereoselective, and suitable for routine synthesis of O-glycopeptides, demonstrating the utility of Fmoc-OPfp derivatives in peptide synthesis (Gangadhar, Jois, & Balasubramaniam, 2004).
Solid-Phase Synthesis of Glycopeptides : The use of Fmoc-Asp(OPfp)-O t Bu, a compound related to Fmoc-Cit-OPfp, in the solid-phase synthesis of glycopeptides has been documented. This method involves coupling with 1-glycosylamines and is essential for synthesizing Nβ-glycosides of Fmoc-Asn-OH, highlighting the role of Fmoc-OPfp derivatives in glycopeptide synthesis (Ürge et al., 1991).
High-Performance Liquid Chromatography (HPLC) : In the context of HPLC, Fmoc-Cl (9-fluorenylmethyl chloroformate), a compound structurally similar to Fmoc-Cit-OPfp, has been used for pre-column derivatization in assaying amino acids in biological fluids. This underscores the potential utility of Fmoc derivatives in analytical chemistry and bioanalysis (Fürst et al., 1990).
Synthesis of Glycopeptide Fragments : The application of Fmoc-Ser(Ac3-β-D-GlcNAc)-OPfp, closely related to Fmoc-Cit-OPfp, in the synthesis of glycopeptide fragments like those of RNA-polymerase II and mammalian neurofilaments is notable. This method demonstrates the role of Fmoc-OPfp derivatives in synthesizing complex glycopeptides (Meinjohanns et al., 1995).
Multiple-Column Solid-Phase Glycopeptide Synthesis : Fmoc-OPfp derivatives have been used in the simultaneous multiple-column solid-phase synthesis of various O-glycopeptides, demonstrating their versatility in synthesizing complex biomolecules (Peters et al., 1991).
Screening of Carboxylic Acid Encoded Glycopeptide Libraries : Fmoc-OPfp derivatives are instrumental in identifying glycopeptides that mimic the action of oligosaccharides through combinatorial library methodology, emphasizing their role in rapid screening and analysis in glycobiology (Hilaire et al., 1998).
Molecularly Imprinted Polymers : The use of Fmoc-L-tryptophan pentafluorophenyl ester (Fmoc-L-Trp(OPfp)), a relative of Fmoc-Cit-OPfp, in studying the adsorption properties of molecularly imprinted polymers illustrates the application of Fmoc derivatives in advanced materials science (Kim & Guiochon, 2005).
Glycogenin Fragment Synthesis : The synthesis of glycopeptides related to glycogenin using Fmoc-OPfp derivatives is another example of their application in synthesizing biologically relevant peptides (Jansson et al., 1996).
Zukünftige Richtungen
While specific future directions for Fmoc-Cit-OPfp are not mentioned in the retrieved sources, there is ongoing research in the field of Fmoc-based peptide synthesis. This includes the development of new methods for peptide synthesis, the exploration of peptide chemical space, and the synthesis of DNA-encoded chemical libraries .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F5N3O5/c28-19-20(29)22(31)24(23(32)21(19)30)40-25(36)18(10-5-11-34-26(33)37)35-27(38)39-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,35,38)(H3,33,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVBCSPTKLECIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Cit-OPfp | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



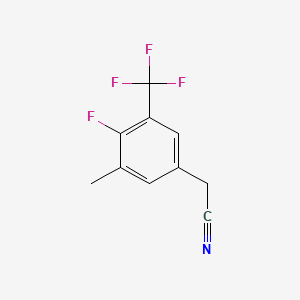
![Spiro[2.4]heptan-1-amine hydrochloride](/img/structure/B1449303.png)
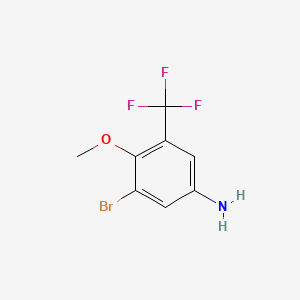
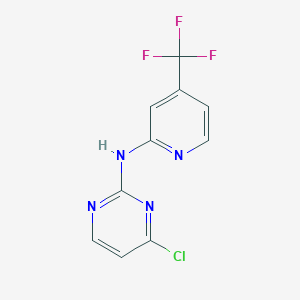
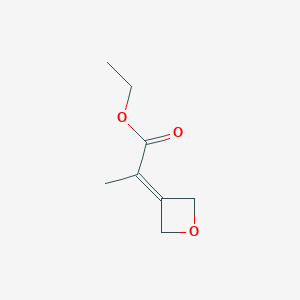
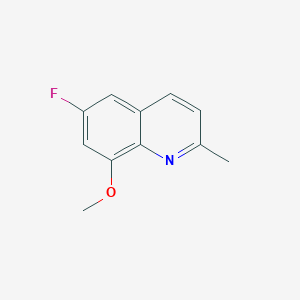
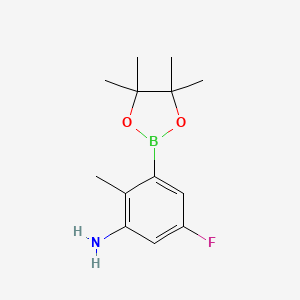

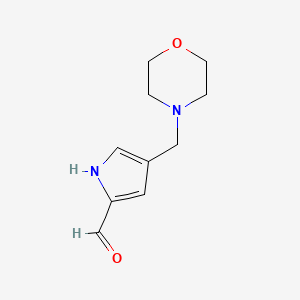
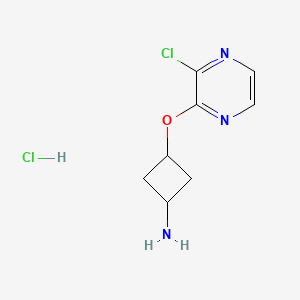
![1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B1449318.png)

![[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B1449320.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449321.png)